molecular formula C15H23ClN2O2 B14776136 tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate

tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate

Cat. No.: B14776136
M. Wt: 298.81 g/mol
InChI Key: PACXPQKVOFJDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate is a chemical compound with the molecular formula C14H22ClN2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and as a protecting group for amines .

Preparation Methods

The synthesis of tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate typically involves the reaction of 5-amino-2-chlorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, which can be selectively removed under mild conditions, such as treatment with acid or heat. This allows for the selective deprotection of amines in multi-step organic syntheses .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 5-amino-2-chlorobenzyl(isopropyl)carbamate include:

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl N-[(5-amino-2-chlorophenyl)methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C15H23ClN2O2/c1-10(2)18(14(19)20-15(3,4)5)9-11-8-12(17)6-7-13(11)16/h6-8,10H,9,17H2,1-5H3

InChI Key

PACXPQKVOFJDRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=C(C=CC(=C1)N)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.